molecular formula C8H10F3N3O B1484467 2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one CAS No. 2098080-23-8

2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Cat. No. B1484467
CAS RN: 2098080-23-8
M. Wt: 221.18 g/mol
InChI Key: NHZZLLPPMWKCLE-UHFFFAOYSA-N
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Description

The compound “2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one” is a pyridazine derivative. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of an aminopropyl group and a trifluoromethyl group suggests that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The aminopropyl and trifluoromethyl groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms. The aminopropyl group would be attached to one of the carbon atoms in the ring, and the trifluoromethyl group would be attached to another carbon atom in the ring .


Chemical Reactions Analysis

As a pyridazine derivative, this compound could potentially undergo a variety of chemical reactions. The aminopropyl group could act as a nucleophile in substitution reactions, and the trifluoromethyl group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridazine ring and the aminopropyl and trifluoromethyl groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and polarity .

Scientific Research Applications

Synthesis Techniques and Chemical Building Blocks

One study discusses a strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates using a trifluoromethyl-containing building block. This approach demonstrates the utility of trifluoromethyl groups in constructing pyrrole derivatives through azirine ring expansion, which could be related to the synthesis routes of similar compounds like 2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one (Khlebnikov et al., 2018).

Novel Heterocyclic Structures

Another study focuses on synthesizing novel heterocyclic compounds, such as 1‐methyl‐7‐(trifluoromethyl)‐1H‐pyrido[2,3‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxide, showcasing the versatility of trifluoromethyl groups in medicinal chemistry and heterocyclic synthesis (Coppo & Fawzi, 1998).

Applications in Drug Discovery

The development of polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine highlights the potential for creating diverse chemical structures with applications in drug discovery. This research demonstrates the regioselectivity and versatility of trifluoromethyl-substituted compounds in synthesizing polyfunctional systems (Pattison et al., 2009).

Derivatives and Chemical Transformations

The synthesis of stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ols and derived fluorinated heterocycles further exemplifies the role of trifluoromethyl groups in accessing fluorinated derivatives with potential biological activity. These compounds serve as intermediates for developing novel organic molecules with enhanced properties (Attanasi et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its chemical properties and potential applications. For example, it could be interesting to investigate its potential use as a pharmaceutical compound or a chemical intermediate .

properties

IUPAC Name

2-(3-aminopropyl)-6-(trifluoromethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O/c9-8(10,11)6-2-3-7(15)14(13-6)5-1-4-12/h2-3H,1,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZZLLPPMWKCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C(F)(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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